Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate

Medicinal Chemistry Process Chemistry Diabetes Therapeutics

Critical intermediate for Anagliptin (DPP-4 inhibitor) synthesis per patented routes. The distinct 2-methyl,6-ethyl ester scaffold ensures exact replication of patent conditions and yields—substituting with the free acid or other esters compromises process integrity. Use as reference standard for Anagliptin Impurity G in HPLC/LC-MS pharmaceutical QC. The C6-ester enables one-step amide/heterocycle derivatization, offering a synthetic advantage over the free acid (CAS 739364-95-5). Essential SAR probe for oncology CDK inhibitor programs due to its documented lack of antitumor activity versus active analogs.

Molecular Formula C10H11N3O2
Molecular Weight 205.217
CAS No. 1263061-14-8
Cat. No. B572804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate
CAS1263061-14-8
Molecular FormulaC10H11N3O2
Molecular Weight205.217
Structural Identifiers
SMILESCCOC(=O)C1=CN2C(=CC(=N2)C)N=C1
InChIInChI=1S/C10H11N3O2/c1-3-15-10(14)8-5-11-9-4-7(2)12-13(9)6-8/h4-6H,3H2,1-2H3
InChIKeyCYHHOLYDSIIKIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate (CAS 1263061-14-8): A Distinct Heterocyclic Scaffold for Targeted Procurement


Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate (CAS: 1263061-14-8) is a heterocyclic compound characterized by a fused pyrazole and pyrimidine ring system [1]. This structural motif is recognized in medicinal chemistry for its potential as a core scaffold in drug discovery [1]. The compound is specifically identified as a key intermediate and an impurity (Anagliptin Impurity G) in the synthesis of Anagliptin, a DPP-4 inhibitor for type 2 diabetes .

Why Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate's Specific Role Cannot Be Replaced by Generic Analogs


Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate occupies a specific chemical space that renders simple analog substitution inadequate. While other pyrazolo[1,5-a]pyrimidine derivatives may share the core bicyclic structure, the precise combination of a 2-methyl group and a 6-ethyl carboxylate defines its unique reactivity profile and biological relevance [1]. For instance, the compound is explicitly used as a critical intermediate in patented synthetic routes to Anagliptin, where the ethyl ester functionality is essential for subsequent hydrolysis to the corresponding 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid [2]. Substituting it with a closely related compound like the free acid or a different ester could alter reaction kinetics, yield, and impurity profile, thereby compromising the integrity of the downstream synthetic process or analytical method.

Quantitative Differentiation Guide for Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate (CAS 1263061-14-8)


Validated Role as a Synthetic Intermediate in Anagliptin Production

This compound is a critical precursor in the synthesis of Anagliptin, a DPP-4 inhibitor. A patent explicitly details a process where Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is hydrolyzed to yield 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a key intermediate [1]. This role is highly specific; while alternative esters like the methyl ester (Anagliptin Impurity V, CAS: 1616933-64-2) exist, the ethyl ester is the documented intermediate in this particular patented process. The choice of ethyl ester can influence the yield and purity of the subsequent hydrolysis step, which is critical for the overall synthesis.

Medicinal Chemistry Process Chemistry Diabetes Therapeutics

Serves as a Specific Impurity Marker (Anagliptin Impurity G) for Analytical Quality Control

This compound is formally designated as Anagliptin Impurity G . In pharmaceutical quality control, the accurate quantification of process-related impurities is a regulatory requirement. The presence of this specific ester as an impurity provides a distinct chemical marker that is different from the drug substance or other known impurities (e.g., Impurity V, a methyl ester) . This differentiation is crucial for developing and validating analytical methods (e.g., HPLC) used to ensure the purity of the final drug product. Using a generic or uncharacterized analog would fail to meet the specificity requirements of a validated method.

Analytical Chemistry Pharmaceutical QC Impurity Profiling

C6-Ethyl Carboxylate as a Defined Site for Nucleophilic Substitution and Derivatization

The C6-ethyl carboxylate group is a key reactive handle for further chemical transformations. This compound can undergo nucleophilic substitution at the C6 position, allowing for the introduction of diverse substituents . This reactivity is a quantifiable advantage over analogs with different C6 functionalities. For instance, a direct comparator like 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 739364-95-5) would require an additional esterification step to achieve similar reactivity. This pre-installed ester group streamlines the synthesis of more complex pyrazolo[1,5-a]pyrimidine libraries, saving at least one synthetic step and associated time and materials.

Organic Synthesis Medicinal Chemistry Scaffold Derivatization

Documented Negative Antitumor Activity Contrasts with Broader Class Potential

While the pyrazolo[1,5-a]pyrimidine class is heavily investigated for anticancer properties, this specific compound demonstrates a critical structure-activity relationship (SAR) finding. A study evaluating newly synthesized pyrazolo[1,5-a]pyrimidine derivatives found that 2-methyl-substituted variants, such as this compound, were not effective as antitumor agents [1]. The study concluded that 'The search of antitumor compounds among the derivatives of... 2-methyl-pyrazolo[1,5a]-pyrymidine is useless' [1]. This is a significant contrast to many of its 7-substituted or poly-substituted analogs that show potent CDK inhibition [2]. This negative data is a powerful differentiator; it steers research away from this scaffold for anticancer drug discovery and highlights the critical impact of the 2-methyl substitution.

Oncology Medicinal Chemistry Structure-Activity Relationship

Optimal Application Scenarios for Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate Based on Proven Evidence


Anagliptin Synthetic Process Development and Optimization

Utilize Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate as the validated starting material for the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a key intermediate in a patented process for the DPP-4 inhibitor Anagliptin [1]. Its use is essential for replicating the exact process conditions and expected yield profiles detailed in the patent literature.

Anagliptin Impurity Profiling and Analytical Method Validation

Employ this compound as a reference standard for Anagliptin Impurity G in pharmaceutical quality control laboratories. Its distinct chemical identity from Anagliptin and other impurities (like Impurity V) [1] allows for the development of specific and sensitive HPLC or LC-MS methods required for drug substance and product release testing.

Scaffold for Diversity-Oriented Synthesis via C6 Derivatization

Medicinal chemistry groups seeking to generate diverse pyrazolo[1,5-a]pyrimidine libraries should select this compound. The C6-ethyl carboxylate provides a ready site for nucleophilic substitution [1], offering a one-step advantage over the free acid (CAS: 739364-95-5) for introducing amide, ester, or heterocyclic moieties at this position.

Structure-Activity Relationship (SAR) Studies to Define Negative Space

In oncology-focused medicinal chemistry, this compound serves as a critical negative control or SAR probe. Its documented lack of antitumor activity, in stark contrast to other pyrazolo[1,5-a]pyrimidine analogs [1], provides invaluable information for delineating the structural requirements for CDK inhibition and anticancer efficacy, thereby focusing lead optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.